molecular formula C15H14N2O4S B14461272 7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid, 3-(N-(2-benzothiazolyl)carbamoyl)- CAS No. 73806-01-6

7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid, 3-(N-(2-benzothiazolyl)carbamoyl)-

Cat. No.: B14461272
CAS No.: 73806-01-6
M. Wt: 318.3 g/mol
InChI Key: DELRSWOLZGRLEO-UHFFFAOYSA-N
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Description

7-Oxabicyclo(221)heptane-2-carboxylic acid, 3-(N-(2-benzothiazolyl)carbamoyl)- is a complex organic compound featuring a bicyclic structure with an ether bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid, 3-(N-(2-benzothiazolyl)carbamoyl)- typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol. The cis-cyclohexane-1,4-diol can then be isomerized into the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale catalytic processes and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve nucleophilic reagents such as sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

7-Oxabicyclo(2.2.1)heptane-2-carboxylic acid, 3-(N-(2-benzothiazolyl)carbamoyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-Oxabicyclo(221)heptane-2-carboxylic acid, 3-(N-(2-benzothiazolyl)carbamoyl)- apart from similar compounds is its unique combination of a bicyclic structure with an ether bridge and a benzothiazolyl carbamoyl group

Properties

CAS No.

73806-01-6

Molecular Formula

C15H14N2O4S

Molecular Weight

318.3 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C15H14N2O4S/c18-13(11-8-5-6-9(21-8)12(11)14(19)20)17-15-16-7-3-1-2-4-10(7)22-15/h1-4,8-9,11-12H,5-6H2,(H,19,20)(H,16,17,18)

InChI Key

DELRSWOLZGRLEO-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C(C1O2)C(=O)NC3=NC4=CC=CC=C4S3)C(=O)O

Origin of Product

United States

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